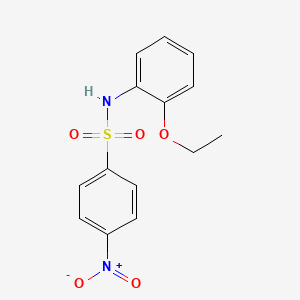

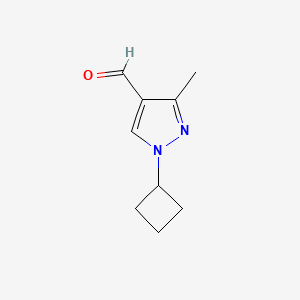

2,4,6-Tris(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,4,6-Tris(trifluoromethyl)benzamide involves the reaction of aniline derivatives with trifluoromethylating agents. One common route is the reaction of 2,4,6-tris(trifluoromethyl)aniline (a precursor) with benzoyl chloride or benzoyl bromide. The resulting product is the target compound, This compound .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

- Antiarrhythmic Activity : A study demonstrated the synthesis of benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, showing oral antiarrhythmic activity in mice. Compounds derived from bis(trifluoroethoxy)benzamide showed the most potency, influencing antiarrhythmic activity (Banitt et al., 1977).

Chemical Synthesis Techniques

- Ortho-Fluorination Catalysis : A palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines was reported. The use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter is crucial for this reaction, highlighting its importance in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

- Benzylating Reagent Synthesis : Formal trimerization of benzyl imidate leads to 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which serves as an acid-catalyzed O-benzylating reagent. This compound is valuable for the synthesis of benzyl ethers in various functionalized alcohols (Yamada, Fujita, & Kunishima, 2012).

Pharmaceutical Research

- Anti-Tubercular Activity : Research into novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were found to be non-cytotoxic and showed potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Antimicrobial Applications

- Antifungal and Antibacterial Activity : Fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and the 2,2′-dithiobis(benzamides) exhibited significant antifungal and antibacterial activity against various fungi and Gram-positive microorganisms. This study contributes to understanding structure-activity relationships in antimicrobial compounds (Carmellino et al., 1994).

Structural and Molecular Studies

- Polymorphism in Benzamides : A quantitative investigation into the polymorphism of trifluoromethyl substituted benzanilide revealed concomitant dimorphism. This study provides insights into the complex behaviors of crystalline materials in pharmaceuticals (Panini, Bhandary, & Chopra, 2016).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that this compound is an intermediate in the synthesis of 2,4,6-tris(trifluoromethyl)aniline . This derivative is a fluorinated substituent that has become a valuable tool in medical chemistry .

Mode of Action

Its derivative, 2,4,6-tris(trifluoromethyl)aniline, is known to be used in medical chemistry . The trifluoromethyl groups in these compounds can enhance the lipophilicity and metabolic stability, which could potentially improve the interaction with their targets .

Biochemical Pathways

It’s worth noting that fluorinated compounds like this are often used in the design of pharmaceuticals and agrochemicals due to their unique properties, such as high electronegativity, small size, and strong c-f bond, which can significantly influence the biochemical properties of the molecules .

Result of Action

Its derivative, 2,4,6-tris(trifluoromethyl)aniline, is known to be used in medical chemistry , suggesting that it may have potential therapeutic effects.

Propriétés

IUPAC Name |

2,4,6-tris(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F9NO/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H2,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULXQCOKFJQXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)N)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2777046.png)

![B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2777048.png)

![ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2777051.png)

![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)

![3-(Phenylsulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2777056.png)

![N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777057.png)